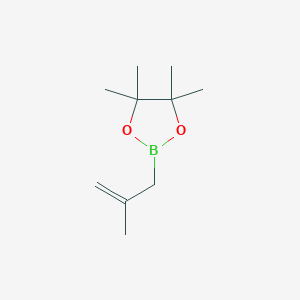

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane

CAS No.: 167773-10-6

Cat. No.: VC7951758

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 167773-10-6 |

|---|---|

| Molecular Formula | C10H19BO2 |

| Molecular Weight | 182.07 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3 |

| Standard InChI Key | LLUSJINKGBXOIN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure features a six-membered dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, providing steric protection to the boron center. The 2-methylallyl group () is attached at the 2-position, introducing allylic functionality. This arrangement enhances the compound’s stability while enabling participation in allylic borylation and subsequent catalytic cycles .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.07 g/mol | |

| CAS Number | 167773-10-6 | |

| IUPAC Name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CC(=C)C |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via allylic borylation, where 2-methylallyl alcohol reacts with bis(pinacolato)diboron () under catalytic conditions. Common methods include:

Palladium-Catalyzed Borylation

-

Catalysts: Pd catalysts (e.g., ) or .

-

Conditions: Inert atmosphere (N or Ar), solvents like THF or toluene, and temperatures of 60–80°C .

-

Yield: Typically 70–85% after purification via chromatography or distillation.

Copper-Mediated Borylation

-

Catalysts: Cu(I) salts (e.g., CuCl) with ligands such as 1,10-phenanthroline.

-

Advantages: Lower cost and compatibility with functional groups sensitive to Pd .

Industrial-Scale Production

Industrial methods optimize reaction parameters for scalability:

-

Continuous Flow Reactors: Enable precise temperature control and higher yields.

-

Purification: Distillation or automated chromatography to achieve >95% purity.

-

Cost Reduction: Use of cheaper catalysts (e.g., Cu-based systems) and solvent recycling .

Chemical Reactivity and Applications

Key Reaction Types

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , | Boronic acid () |

| Transmetallation | Grignard reagents (e.g., ) | Organoboronates (e.g., ) |

| Suzuki-Miyaura | , base | Biaryl compounds |

Cross-Coupling Applications

The compound is pivotal in Suzuki-Miyaura reactions, where the boronate moiety couples with aryl halides. For example:

-

Substrate: Aryl bromides or triflates.

-

Catalyst: or .

-

Base: or CsF.

-

Outcomes: High-yield biaryl products with retention of stereochemistry .

Biological and Medicinal Applications

While direct biological data for this compound is limited, boronic esters are explored in:

-

Boron Neutron Capture Therapy (BNCT): Analogous dioxaborolanes deliver to tumors .

-

Enzyme Inhibition: Boron-containing derivatives inhibit proteases or kinases via covalent binding .

Comparison with Analogous Dioxaborolanes

| Hazard Statement | Precautionary Measures |

|---|---|

| H225: Flammable liquid | Avoid sparks, store under inert gas |

| H261: Releases flammable gas | Use explosion-proof equipment |

| H315: Skin irritation | Wear gloves, wash thoroughly |

Research Challenges and Future Directions

Limitations

-

Air Sensitivity: Requires strict anaerobic conditions, complicating large-scale synthesis.

-

Byproduct Formation: Competing hydrolysis or protodeboronation under acidic/basic conditions .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume